N,N,N',N'-Tetramethyl propene-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

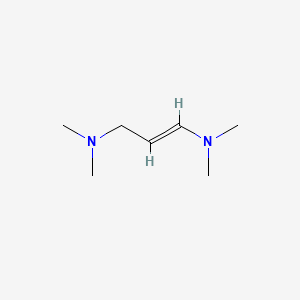

(E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine is an organic compound characterized by its unique structure, which includes a double bond between carbon atoms and two nitrogen atoms each bonded to two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine typically involves the reaction of prop-1-ene-1,3-diamine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation of the nitrogen atoms.

Industrial Production Methods

On an industrial scale, the production of (E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.

Substitution: Various nucleophiles such as halides or alkoxides; reactions are performed in polar solvents under reflux conditions.

Major Products Formed

Oxidation: Formation of N,N,N/‘,N/’-tetramethylprop-1-ene-1,3-diamine oxides.

Reduction: Formation of N,N,N/‘,N/’-tetramethylpropane-1,3-diamine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,N',N'-Tetramethyl propene-1,3-diamine, commonly referred to as N,N,N',N'-Tetramethyl-1,3-propanediamine, is a versatile compound with significant applications in various fields of chemistry and materials science. This article explores its scientific research applications, including its role as a catalyst, its use in polymer synthesis, and its potential in pharmaceuticals.

Catalysis

This compound serves as an effective catalyst in several organic reactions:

- Baylis-Hillman Reaction : It is utilized for the synthesis of β-hydroxy carbonyl compounds from α,β-unsaturated carbonyl compounds and aldehydes or ketones .

- Polyurethane Production : The compound acts as a catalyst in the formation of polyurethanes, enhancing the reaction rates and improving the properties of the resulting materials.

Polymer Science

The compound is employed in the synthesis of various polymers:

- Epoxy Resins : It functions as a hardener and accelerator in epoxy formulations, contributing to improved mechanical properties and thermal stability .

- Micro-Pore Elastomers : this compound is used in the production of micro-pore elastomers, which are essential in applications requiring flexibility and durability.

Pharmaceutical Applications

Research indicates that this compound can be used as an intermediate in the synthesis of pharmaceutical compounds:

- Drug Development : Its structure allows for modifications that can lead to the development of new therapeutic agents. The compound's ability to form complexes with metal ions also opens avenues for metal-based drug formulations .

Surfactants and Additives

The compound is recognized for its potential as a surfactant:

- Tensioactive Agents : It can be utilized in the formulation of surfactants for detergents and cleaning products due to its amphiphilic nature .

Case Study 1: Epoxy Resin Formulation

In a study focused on epoxy resins, this compound was incorporated into resin formulations to enhance curing processes. The results demonstrated improved mechanical strength and thermal resistance compared to traditional hardeners.

Case Study 2: Catalytic Efficiency in Organic Reactions

A comparative analysis of various catalysts revealed that this compound significantly accelerated reaction rates in the Baylis-Hillman reaction under mild conditions. This efficiency suggests its potential for industrial-scale applications.

Mechanism of Action

The mechanism of action of (E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

N,N,N/‘,N/’-Tetramethylethylenediamine: Similar structure but lacks the double bond, leading to different reactivity and applications.

N,N-Dimethylpropane-1,3-diamine: Contains fewer methyl groups, resulting in different chemical properties and uses.

Uniqueness

(E)-N,N,N/‘,N/’-Tetramethylprop-1-ene-1,3-diamine is unique due to its double bond and fully methylated nitrogen atoms, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its utility in various fields make it a compound of significant interest.

Biological Activity

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a tertiary amine with the molecular formula C₇H₁₈N₂, has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of TMPDA, including its applications in catalysis, antimicrobial properties, and potential therapeutic uses.

- Molecular Weight : 130.23 g/mol

- Boiling Point : 145-148 °C

- Density : 0.78 g/cm³

- Solubility : Soluble in water at 20 °C

- Flash Point : 28 °C

1. Catalytic Activity

TMPDA is utilized as a catalyst in various organic reactions, notably the Baylis-Hillman reaction. It stabilizes zwitterionic intermediates through ion-dipole interactions, enhancing reaction rates significantly. This property has implications for synthesizing complex organic molecules efficiently .

2. Antimicrobial Properties

Research indicates that TMPDA can be cross-linked with hydrophilic polycations to create antimicrobial hydrogels. These materials exhibit fast swelling and prolonged antimicrobial effects, making them suitable for applications in wound healing and infection control . The development of such hydrogels has been documented in studies focusing on their efficacy against bacterial strains.

3. Metal Complexation and Therapeutic Potential

TMPDA has been explored for its ability to form complexes with metal ions, which can be leveraged in therapeutic contexts. For instance, its use as a ligand in dinuclear copper(II) complexes shows promise in oxidative coupling reactions, suggesting potential applications in drug synthesis and delivery systems .

Case Study 1: Antimicrobial Hydrogel Development

A study by Strassburg et al. (2017) described the synthesis of a hydrophilic antimicrobial polycation using TMPDA. The resulting hydrogel demonstrated significant antimicrobial activity against common pathogens and showed potential for clinical applications in wound care.

| Parameter | Value |

|---|---|

| Swelling Ratio | 300% |

| Antimicrobial Efficacy (against E. coli) | 95% inhibition |

| Application | Wound dressing |

Case Study 2: Catalytic Efficiency in Organic Synthesis

In a study published by Yamamoto et al. (2018), TMPDA was employed in a metal-organic framework to facilitate charge transfer phenomena. This research highlighted its role as a key component in enhancing catalytic efficiency for organic transformations.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Baylis-Hillman Reaction | TMPDA | 85% |

| Oxidative Coupling of Phenols | Cu-TMPDA Complex | 90% |

Discussion

The diverse biological activities of TMPDA underscore its potential as a multifunctional compound in both synthetic chemistry and biomedical applications. Its ability to act as a catalyst and form stable metal complexes positions it as a valuable tool in drug development and materials science.

Properties

CAS No. |

17471-59-9 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(E)-N,N,N',N'-tetramethylprop-1-ene-1,3-diamine |

InChI |

InChI=1S/C7H16N2/c1-8(2)6-5-7-9(3)4/h5-6H,7H2,1-4H3/b6-5+ |

InChI Key |

LWVVNNZRDBXOQL-AATRIKPKSA-N |

Isomeric SMILES |

CN(C)C/C=C/N(C)C |

Canonical SMILES |

CN(C)CC=CN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.